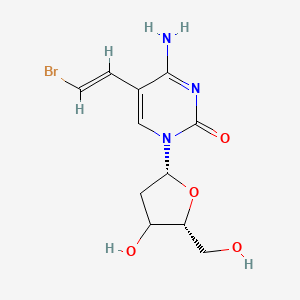

Bromovinyldeoxycytidine

Description

Structure

3D Structure

Properties

CAS No. |

74131-09-2 |

|---|---|

Molecular Formula |

C11H14BrN3O4 |

Molecular Weight |

332.15 g/mol |

IUPAC Name |

4-amino-5-[(E)-2-bromoethenyl]-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H14BrN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h1-2,4,7-9,16-17H,3,5H2,(H2,13,14,18)/b2-1+/t7?,8-,9-/m1/s1 |

InChI Key |

AKVDSWDYVDOWDW-GIANCMQGSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CBr)CO)O |

Isomeric SMILES |

C1[C@@H](O[C@@H](C1O)CO)N2C=C(C(=NC2=O)N)/C=C/Br |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CBr)CO)O |

Synonyms |

5-(2-bromovinyl)-2'-deoxycytidine 5-BVDC |

Origin of Product |

United States |

Ii. Chemical Synthesis and Structural Modifications of Bromovinyldeoxycytidine and Analogues

Established Synthetic Methodologies for BVDC

The synthesis of BVDC and its analogues typically involves multi-step sequences starting from readily available pyrimidine (B1678525) nucleosides. A common and practical approach for creating brivudine (B1684500) (BVDU), a closely related analogue, and by extension BVDC, involves the condensation of 5-formyl pyrimidine nucleosides with carbon tetrabromide. sioc-journal.cn This is followed by a stereoselective debromination step, often facilitated by reagents like diethyl phosphite (B83602) and triethylamine, to yield the desired (E)-bromovinyl group. sioc-journal.cn

Another established strategy utilizes carbocyclic 2'-deoxyuridine (B118206) as a starting material to produce carbocyclic analogues of BVDC (C-BVDC). nih.gov These conventional methods, while effective, underscore the importance of controlling the stereochemistry of the newly introduced vinyl bromide moiety.

The synthesis process can be visualized as a series of carefully orchestrated chemical reactions, each designed to build upon the last, ultimately leading to the target molecule. These routes are often planned using a retrosynthetic approach, where the target molecule is conceptually broken down into simpler, commercially available starting materials. criver.com

Strategies for Derivatization and Analogue Synthesis

The exploration of BVDC's therapeutic potential has spurred the synthesis of a wide array of analogues. These modifications are strategically introduced to enhance antiviral activity, improve metabolic stability, or alter selectivity. The primary sites for derivatization are the halogen moiety, the sugar ring, and the pyrimidine base.

The nature of the halogen atom on the vinyl group can significantly influence the biological activity of the nucleoside analogue. Research has shown that replacing the bromine atom with other halogens, such as iodine, can lead to potent antiviral agents. nih.gov For instance, (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) is a known potent antiherpes agent. nih.gov The synthesis of these halogenated analogues often involves decarboxylative halogenation reactions, where a carboxylic acid precursor is converted to the corresponding organic halide. acs.org

The replacement of a halogen with an ethynyl (B1212043) group has also been investigated as a bioisosteric modification. nih.gov This substitution, achievable through Sonogashira cross-coupling, can alter the molecule's electronic properties and its interactions with target enzymes. nih.gov The rationale behind such modifications lies in the principles of halogen bonding, where the halogen atom acts as an electrophilic region (a σ-hole) that can interact with Lewis bases in a biological target. mdpi.com

The sugar moiety of nucleoside analogues plays a crucial role in their biological activity and metabolic fate. Modifications to the 2'-deoxyribose ring can affect the molecule's conformation and its ability to be phosphorylated by viral and cellular kinases. nih.gov

One significant modification is the synthesis of carbocyclic analogues, where the furanose oxygen is replaced by a methylene (B1212753) group. nih.gov This alteration renders the nucleoside resistant to degradation by pyrimidine nucleoside phosphorylases. nih.gov Other modifications include the introduction of fluorine at the 2'-position, which can lock the sugar pucker in a specific conformation, thereby influencing its interaction with DNA polymerases. nih.gov The synthesis of nucleosides with modified sugar rings is a key area of research aimed at improving the pharmacological properties of these antiviral agents. researchgate.net

The pyrimidine base itself can be a target for derivatization to enhance antiviral properties. For instance, the conversion of the cytosine base to a uracil (B121893) base is a key step in the metabolic activation of some nucleoside analogues. Additionally, the introduction of other functional groups to the pyrimidine ring can be explored to create novel derivatives with potentially improved activity or selectivity. mdpi.com The process of derivatization often involves protecting and deprotecting various functional groups on the molecule to ensure that the desired chemical transformation occurs at the correct position. nih.govnih.gov

Alterations to the Sugar Ring

Stereochemical Considerations in the Synthesis of Nucleoside Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of drug design and synthesis. uou.ac.inresearchgate.net For nucleoside analogues like BVDC, the stereochemistry at the chiral centers of the sugar ring and the configuration of the vinyl halide are paramount for biological activity. unibo.ityoutube.com

The synthesis of a single, desired stereoisomer is often a major challenge. chemrevise.org The use of chiral catalysts, enzymes, or starting materials from the "chiral pool" (naturally occurring chiral molecules like sugars and amino acids) are common strategies to achieve stereoselectivity. chemrevise.org In the case of BVDC, ensuring the (E)-configuration of the bromovinyl group is crucial, as the (Z)-isomer is typically much less active. This stereoselectivity is often achieved through specific reaction conditions and reagents, such as those used in the debromination step mentioned earlier. sioc-journal.cn

The absolute configuration of the chiral centers in the sugar ring is also vital. In biological systems, enzymes and receptors are chiral, and they will interact differently with different enantiomers of a drug molecule. nih.gov This can lead to one enantiomer being therapeutically active while the other is inactive or even toxic. uou.ac.in Therefore, controlling the stereochemistry during synthesis is not just a chemical challenge but a biological necessity.

Design Principles for Novel BVDC Derivatives

The design of new BVDC derivatives is guided by a set of principles aimed at improving their therapeutic profile. designprinciplesandpractices.commathoverflow.netcgscholar.com A key principle is to enhance the molecule's interaction with the target viral enzyme, often a DNA polymerase or thymidine (B127349) kinase. This can be achieved by modifying the molecule to form stronger or more specific non-covalent interactions, such as hydrogen bonds or halogen bonds, with the enzyme's active site. mdpi.comnih.gov

Another important design principle is to improve the molecule's pharmacokinetic properties. This includes increasing its metabolic stability, for example, by creating carbocyclic analogues that are resistant to enzymatic degradation. nih.gov The design process often involves a cycle of computational modeling, chemical synthesis, and biological evaluation to iteratively refine the structure of the lead compound. mdpi.com

The ultimate goal is to develop novel derivatives with superior efficacy, reduced toxicity, and an improved resistance profile compared to existing antiviral agents. This requires a deep understanding of the interplay between chemical structure, biological activity, and the underlying principles of medicinal chemistry.

Iii. Molecular and Cellular Mechanisms of Action of Bromovinyldeoxycytidine

Cellular Uptake and Intracellular Metabolic Processing

The journey of Bromovinyldeoxycytidine (BVDC) from the extracellular space to its site of action within the cell is a multi-step process involving cellular transport, enzymatic modification, and interaction with the cell's own metabolic machinery. Understanding these intricate processes is crucial to comprehending its antiviral activity.

The entry of nucleoside analogs like BVDC into a cell is primarily an energy-dependent process, rather than simple passive diffusion across the cell membrane. biorxiv.org The cell membrane, a phospholipid bilayer, regulates the passage of substances, allowing small, uncharged molecules to diffuse freely while larger or charged molecules require assistance. labxchange.orgbyjus.com

BVDC, being a nucleoside analog, likely utilizes the same transport mechanisms as endogenous nucleosides. These transport mechanisms can be broadly categorized as passive transport and active transport. byjus.com Passive transport, which does not require cellular energy, includes simple diffusion and facilitated diffusion. Facilitated diffusion employs specific membrane proteins, such as ion channels or transporters, to move molecules across the membrane down their concentration gradient. Active transport, conversely, requires energy, often in the form of ATP, to move substances against their concentration gradient, a process carried out by transport proteins or pumps. byjus.com

The primary routes for nucleoside analogs to enter cells are through specific nucleoside transporter proteins. These transporters facilitate the movement of these molecules across the cell membrane. While the exact transporters for BVDC are not explicitly detailed in the provided search results, the general mechanism for nucleoside analogs involves these specialized protein channels.

Furthermore, endocytosis is another potential pathway for cellular uptake. nih.govnih.gov This process involves the cell engulfing extracellular material by invaginating its plasma membrane to form an endocytic vesicle. nih.gov There are several types of endocytosis, including phagocytosis (for large particles), pinocytosis (for fluid and solutes), and receptor-mediated endocytosis (a highly selective process). nih.govresearchgate.net While less common for small molecules like nucleoside analogs, it cannot be entirely ruled out without specific studies on BVDC.

| Transport Mechanism | Description | Energy Requirement | Mediators |

|---|---|---|---|

| Passive Transport | Movement of substances across the membrane down their concentration gradient. byjus.com | No | None (Simple Diffusion) or Membrane Proteins (Facilitated Diffusion) |

| Active Transport | Movement of substances against their concentration gradient. byjus.com | Yes (e.g., ATP) byjus.com | Transport Proteins (Pumps) byjus.com |

| Endocytosis | Uptake of extracellular material by forming vesicles from the plasma membrane. nih.gov | Yes | Plasma Membrane, Receptors (in receptor-mediated endocytosis) nih.govresearchgate.net |

Once inside the cell, BVDC must be converted into its active form to exert its antiviral effect. This activation process is a series of phosphorylation steps, catalyzed by cellular kinases. The initial and often rate-limiting step is the addition of the first phosphate (B84403) group, converting the nucleoside analog into a nucleotide monophosphate.

Deoxycytidine kinase (dCK) is a key enzyme in this process. wikipedia.orgcancer-research-network.comprospecbio.com dCK is an enzyme encoded by the DCK gene in humans and is primarily responsible for phosphorylating deoxycytidine to deoxycytidine monophosphate. wikipedia.orgcancer-research-network.com Crucially, dCK also phosphorylates a variety of nucleoside analogs, making it essential for the activation of many antiviral and anticancer drugs. cancer-research-network.comprospecbio.commdpi.com The activity of dCK can therefore determine the efficacy of these therapeutic agents; low dCK activity is associated with drug resistance, while high activity leads to increased activation and cytotoxicity. wikipedia.orgprospecbio.com

The phosphorylation process does not stop at the monophosphate stage. Subsequent phosphorylation events, catalyzed by other cellular kinases, convert the monophosphate to a diphosphate (B83284) and finally to a triphosphate. This triphosphate form is the active metabolite that can compete with natural deoxynucleoside triphosphates for incorporation into viral DNA.

Deamination, the removal of an amino group from a molecule, is a metabolic process that can significantly impact the fate and activity of nucleoside analogs like BVDC. wikipedia.org This reaction is catalyzed by enzymes called deaminases and primarily occurs in the liver, but also in other tissues like the kidneys. wikipedia.org

In the context of nucleoside analogs, deamination can lead to their inactivation or alter their substrate specificity. For example, the deamination of cytosine results in uracil (B121893). wikipedia.org If BVDC undergoes deamination, its chemical structure would be altered, potentially rendering it unable to be phosphorylated by deoxycytidine kinase or to be recognized by viral polymerase.

The antiviral activity of BVDC is intrinsically linked to the cell's own pool of endogenous deoxynucleoside triphosphates (dNTPs). The active triphosphate form of BVDC must compete with the natural dNTPs, specifically deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral polymerase.

The relative concentrations of the BVDC triphosphate and the endogenous dCTP will influence the probability of the analog being incorporated. A high intracellular concentration of dCTP can outcompete the BVDC analog, thereby reducing its antiviral efficacy. Conversely, a lower dCTP pool would enhance the incorporation of the antiviral agent.

Deoxycytidine kinase plays a role in maintaining the homeostasis of the dNTP pool within the cell. mdpi.com Therefore, any factor that influences dCK activity can indirectly affect the competition between BVDC and natural nucleosides.

Impact of Deamination Pathways on Intracellular Fate and Activity

Interaction with Viral and Host Enzymatic Systems

The ultimate mechanism of action of BVDC lies in its interaction with viral enzymes, specifically the viral polymerase, leading to the inhibition of viral replication.

The active triphosphate of BVDC acts as a substrate for viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase, depending on the virus. plos.org Viruses with RNA genomes encode their own RdRp, which is essential for replicating their genetic material, making it a prime target for antiviral drugs. nih.gov

Nucleoside inhibitors like the triphosphate of BVDC function by being incorporated into the nascent viral RNA or DNA strand. frontiersin.orgplos.org This incorporation can lead to two primary inhibitory outcomes:

Chain Termination: After being added to the growing nucleic acid chain, the analog may prevent the addition of the next nucleotide, effectively halting further elongation. plos.org This is a common mechanism for many nucleoside analog drugs.

Lethal Mutagenesis: The incorporated analog may have different base-pairing properties than the natural nucleotide it replaces. When this altered strand is used as a template for subsequent replication, it can lead to misincorporations and the accumulation of mutations, ultimately resulting in a non-viable virus.

The efficiency of a nucleoside inhibitor is often described by its inhibition kinetics, which quantify its interaction with the target enzyme. Key parameters include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Kᵢ (Inhibition constant): A measure of the affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a stronger binding affinity.

Kₘ (Michaelis constant): The substrate concentration at which the enzyme reaction rate is half of the maximum (Vₘₐₓ). This is used to assess the affinity of the natural substrate for the enzyme.

The selectivity of a nucleoside inhibitor for the viral polymerase over host cell polymerases is a critical factor. A highly selective inhibitor will effectively target viral replication with minimal impact on the host cell's own DNA and RNA synthesis, thereby reducing potential toxicity. biorxiv.org

| Parameter | Description |

|---|---|

| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. mdpi.com |

| Ki | The inhibition constant, indicating the binding affinity of an inhibitor to an enzyme. |

| KM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | The maximum rate of an enzyme-catalyzed reaction. |

Compound Names Mentioned in the Article

Adenosine triphosphate (ATP)

this compound (BVDC)

Deoxycytidine

Deoxycytidine monophosphate

Deoxycytidine triphosphate (dCTP)

Uracil

Uridine triphosphate (UTP)

Specificity and Selectivity Towards Viral Versus Host Enzymes

The antiviral efficacy of this compound (BVDC) is rooted in its selective activation by viral enzymes, a critical feature that minimizes its impact on host cell machinery. The primary determinant of this selectivity is the viral thymidine (B127349) kinase (TK). researcher.liferesearchgate.net Herpes simplex virus (HSV) and varicella-zoster virus (VZV) encode their own TK, which efficiently phosphorylates BVDC into its monophosphate form. howmed.netnih.gov In stark contrast, host cellular TK exhibits significantly lower affinity for BVDC, resulting in minimal phosphorylation in uninfected cells. This initial phosphorylation step is the gatekeeper for its antiviral activity, ensuring that the drug is preferentially activated in virus-infected cells.

Following monophosphorylation, host cell kinases further convert the monophosphate to the diphosphate and ultimately the triphosphate derivative. This active triphosphate form then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA chain by viral DNA polymerase. howmed.net The selectivity of BVDC also extends, albeit to a lesser degree, to the viral DNA polymerase itself. The triphosphate of BVDC can exhibit a higher affinity for the viral DNA polymerase compared to cellular DNA polymerases, further contributing to its specific antiviral effect. youtube.comnih.gov This dual-level of specificity—preferential activation by viral TK and preferential inhibition of viral DNA polymerase—underpins the favorable therapeutic index of BVDC and related compounds.

Mechanisms of Viral Nucleic Acid Synthesis Inhibition (e.g., DNA Polymerase Activity)

The active form of this compound, its 5'-triphosphate, acts as a potent inhibitor of viral DNA synthesis. libretexts.org This inhibition is primarily achieved through its interaction with the viral DNA polymerase. youtube.com The triphosphate analog competes with the natural deoxycytidine triphosphate (dCTP) for the active site of the viral DNA polymerase. howmed.net

Once bound to the polymerase-DNA template complex, the incorporation of the BVDC monophosphate into the nascent viral DNA chain can occur. libretexts.org The presence of the bromovinyl group on the pyrimidine (B1678525) base is a key structural feature. While it doesn't always act as an absolute chain terminator, its incorporation can significantly impede the subsequent addition of the next nucleotide. nih.gov This steric hindrance can slow down or halt the process of DNA elongation, thereby disrupting the replication of the viral genome. nih.gov The mechanism of inhibition can be viewed as a combination of competitive inhibition of the DNA polymerase and the disruption of the elongation process following incorporation. howmed.netlibretexts.org

Characteristics of Chain Termination During Replication

Nucleoside analogs like this compound function as inhibitors of viral replication often by acting as chain terminators during DNA synthesis. nih.gov Following its conversion to the active triphosphate form, BVDC is incorporated into the growing viral DNA strand by the viral DNA polymerase. libretexts.org

The defining characteristic of a chain terminator is the absence or modification of the 3'-hydroxyl group on the deoxyribose sugar moiety, which is essential for the formation of a phosphodiester bond with the next incoming nucleotide. nih.gov While some nucleoside analogs are "obligate chain terminators" because they completely lack a 3'-hydroxyl group, others, like BVDC, may possess this group but its positioning or the presence of bulky substituents on the base can create conformational constraints. nih.govnih.gov

In the case of BVDC, the large bromovinyl group attached to the cytosine base can cause steric hindrance after its incorporation into the DNA chain. nih.gov This bulkiness can interfere with the proper positioning of the 3'-hydroxyl group within the active site of the DNA polymerase, making it difficult for the enzyme to catalyze the formation of the next phosphodiester bond. nih.gov This results in a significant reduction in the rate of DNA elongation, effectively leading to premature termination of the growing DNA chain. wikipedia.orglibretexts.orgwikipedia.org This process is a key element in how BVDC and similar antiviral agents halt viral replication. nih.gov

Molecular Basis of Antiviral Activity

Inhibition of Viral Genome Replication and Transcription

The primary molecular basis for the antiviral activity of this compound lies in its potent inhibition of viral genome replication. immunology.org This process begins with the selective phosphorylation of BVDC in virus-infected cells, leading to the formation of its active triphosphate metabolite. howmed.net This active form then directly targets the viral DNA polymerase, the enzyme responsible for synthesizing new copies of the viral genome. youtube.com By acting as a competitive inhibitor and a chain terminator, BVDC triphosphate effectively halts the elongation of the viral DNA, thereby preventing the virus from replicating its genetic material. libretexts.orgnih.gov

While the principal mechanism of BVDC is the inhibition of DNA replication, this subsequently impacts viral transcription. elifesciences.org Viral transcription, the process of creating messenger RNA (mRNA) from the viral DNA template, is dependent on the availability of complete and functional viral genomes. nih.gov By blocking the synthesis of new viral DNA, BVDC indirectly curtails the template pool available for transcription. nih.gov Consequently, the production of viral mRNAs, which are necessary for the synthesis of viral proteins, is significantly reduced. frontiersin.org This dual impact on both replication and, consequently, transcription, effectively shuts down the entire viral life cycle within the host cell. immunology.org

Incorporation into Nucleic Acids and its Biological Consequences (e.g., Mutagenesis Indicators)

A key aspect of this compound's mechanism is its incorporation into the viral nucleic acid. libretexts.org Following its conversion to the triphosphate form, it is recognized by the viral DNA polymerase and integrated into the growing DNA chain. howmed.net The biological repercussions of this incorporation are significant. The presence of the bulky bromovinyl group on the cytosine base within the DNA sequence can lead to steric clashes and disrupt the normal helical structure of the DNA. nih.gov This alteration can interfere with the function of other proteins that interact with the viral DNA, further hampering the viral replication process.

The incorporation of a modified nucleoside like BVDC also raises the potential for mutagenesis, which is a permanent alteration in the DNA sequence. ilo.org One indicator used to assess the mutagenic potential of such compounds is the sister chromatid exchange (SCE) assay. nih.govcapes.gov.br SCEs are the result of the exchange of genetic material between two identical sister chromatids and can be a sign of genetic damage. Studies have evaluated various anti-herpes agents, including BVDC, for their ability to induce SCE in human lymphocytes. nih.govcapes.gov.br In these investigations, BVDC was evaluated as part of a broader screening of antiviral compounds. nih.govcapes.gov.br While some nucleoside analogs showed an increase in SCE rates at certain concentrations, others did not induce SCE or only did so at concentrations much higher than those required for antiviral activity. nih.govcapes.gov.br This type of research is crucial for understanding the full biological consequences of incorporating such analogs into nucleic acids. nih.govebsco.com

Biochemical Selectivity and Differential Efficacy Profiles in Research Models

The biochemical selectivity of this compound is a cornerstone of its antiviral action and has been demonstrated in various research models. alljournals.cndbcls.jp This selectivity is primarily driven by its differential phosphorylation by viral versus host cell enzymes, as previously detailed. In vitro studies using cell cultures have consistently shown that BVDC is significantly more potent against viruses that encode their own thymidine kinase, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV), compared to its effect on uninfected host cells or viruses lacking this enzyme. researcher.liferesearchgate.net

The differential efficacy of BVDC can also be observed across different research models, including in vitro cell-based assays and in vivo animal models. nih.govacs.org In vitro models, such as plaque reduction assays in cell monolayers, provide a controlled environment to quantify the direct antiviral activity and cytotoxicity of the compound. bmglabtech.comresearchgate.net These models are instrumental in determining the selectivity index, which is a ratio of the cytotoxic concentration to the effective antiviral concentration.

| Feature | In Vitro Models | In Vivo Models |

| System Complexity | Low (e.g., cell monolayer) bmglabtech.com | High (e.g., whole organism) google.com |

| Controlled Variables | High | Moderate to Low |

| Measured Endpoints | Direct antiviral effect (e.g., plaque reduction), cytotoxicity bmglabtech.com | Overall therapeutic outcome (e.g., survival, lesion score), pharmacokinetics nih.gov |

| Key Insights | Intrinsic antiviral activity, mechanism of action, selectivity index | Therapeutic efficacy, bioavailability, toxicity in a biological system |

These different research models are complementary and essential for a comprehensive understanding of the biochemical selectivity and efficacy profile of this compound.

Iv. Structure Activity Relationship Sar Studies of Bromovinyldeoxycytidine

Identification of Key Structural Determinants Governing Biological Activity

The core structure of BVDC, comprising a deoxyribose sugar linked to a bromovinyl-substituted cytosine base, presents several key determinants for its biological activity. The deoxyribose sugar is critical for recognition and phosphorylation by cellular and viral kinases, the initial activation step required for antiviral activity. The cytosine base provides the framework for recognition by viral polymerases, while the (E)-5-(2-bromovinyl) group is a crucial feature that confers potency and selectivity against specific viral enzymes.

Systematic modifications of these components have helped to elucidate their individual contributions. For instance, alterations to the sugar ring, such as replacing deoxyribose with ribose or arabinose, can dramatically affect the compound's ability to be phosphorylated and subsequently incorporated into viral DNA, thereby influencing its antiviral potency. Similarly, the geometry and electronic properties of the bromovinyl substituent are critical for optimal interaction with the target enzyme's active site.

Influence of Substituents on the Bromovinyl Moiety

The (E)-5-(2-bromovinyl) substituent is a hallmark of several potent antiviral nucleosides. SAR studies have demonstrated that both the vinyl group and the bromine atom are critical for high antiviral activity. The stereochemistry of the vinyl group is particularly important, with the (E)-isomer (trans) consistently showing significantly higher potency than the (Z)-isomer (cis). This suggests a strict geometric requirement within the active site of the target viral enzymes.

Replacing the bromine atom with other halogens (e.g., chlorine, iodine) or other small substituents has been a key area of investigation. These studies have revealed that the size, electronegativity, and lipophilicity of the substituent at this position can significantly impact antiviral activity. For example, while the iodo-analog ((E)-5-(2-iodovinyl)-2'-deoxycytidine) has shown considerable activity, the bromo-substituent often provides the optimal balance of electronic properties and steric bulk for potent and selective inhibition of viral replication.

The following table summarizes the influence of various substituents on the bromovinyl moiety of related 5-substituted 2'-deoxyuridines, which provides valuable insights applicable to the deoxycytidine series.

| Substituent at C5-vinyl position | Relative Antiviral Potency | Key Observations |

|---|---|---|

| -Br (Bromine) | High | Optimal size and electronic properties for potent activity against HSV-1 and VZV. |

| -I (Iodine) | High | Also highly active, suggesting a tolerance for larger halogens. |

| -Cl (Chlorine) | Moderate | Generally less potent than the bromo and iodo analogs. |

| -CH3 (Methyl) | Low to Moderate | Indicates the importance of the electronic character of the substituent. |

| -H (Hydrogen) | Low | Demonstrates the necessity of a substituent for significant activity. |

This table is a generalized representation based on SAR principles of related compounds and serves to illustrate the concepts.

Conformational Requirements for Optimized Activity and Receptor Binding

The three-dimensional conformation of BVDC is a critical factor for its interaction with target enzymes, primarily viral thymidine (B127349) kinases and DNA polymerases. The sugar pucker (the conformation of the furanose ring) and the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle) are key conformational parameters.

For optimal biological activity, nucleoside analogs must adopt a conformation that is recognized by the viral enzymes but not as readily by the host cell's enzymes. This is the basis for their selective toxicity. The preferred sugar pucker for many active nucleoside analogs is the C2'-endo conformation, which mimics the natural deoxyribonucleosides. The glycosidic torsion angle determines the spatial relationship between the sugar and the base, influencing how the 5-bromovinyl group is presented to the enzyme's binding pocket. A specific range of torsion angles is generally required for a productive binding event that leads to phosphorylation or polymerase inhibition.

Computational Approaches and Molecular Modeling in SAR Analysis

In modern drug discovery, computational methods are indispensable tools for understanding and predicting SAR. numberanalytics.com Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, provide valuable insights into how BVDC and its analogs interact with their biological targets at an atomic level. oncodesign-services.comnumberanalytics.com

Molecular docking simulations can predict the binding mode of BVDC within the active site of viral enzymes like thymidine kinase. nih.gov These models help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-enzyme complex. nih.gov By analyzing these interactions, researchers can rationalize the observed SAR data and predict how structural modifications might affect binding affinity. nih.gov

QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. numberanalytics.com By correlating physicochemical properties (e.g., electronic, steric, and hydrophobic parameters) with antiviral potency, QSAR models can be developed to predict the activity of novel, unsynthesized analogs. This approach accelerates the design of more potent and selective inhibitors by prioritizing the synthesis of compounds with the highest predicted activity. oncodesign-services.com These computational tools allow for a more rational and efficient exploration of the chemical space around the BVDC scaffold. numberanalytics.com

Contributions of Specific Functional Groups to Inhibitory Potency and Selectivity

The 5-Bromovinyl Group: This is arguably the most critical functional group for the high potency and selectivity of BVDC against certain herpesviruses. The bromine atom and the vinyl linker fit into a specific hydrophobic pocket in the viral thymidine kinase, an interaction that is not as favorable in the human counterpart. This differential binding is a primary determinant of the drug's selectivity.

The 2'-Deoxyribose Sugar: The absence of a hydroxyl group at the 2' position is crucial. It allows the molecule to be recognized as a deoxyribonucleoside analog, making it a suitable substrate for viral DNA polymerase. The 3'-hydroxyl group is essential as it is the site of phosphorylation, and the 5'-hydroxyl group is the primary site for the initial phosphorylation step by thymidine kinase.

The Cytosine Base: The amino group at the 4-position and the carbonyl group at the 2-position of the cytosine ring are critical for forming specific hydrogen bonds with the amino acid residues in the active sites of both kinases and polymerases, ensuring proper recognition and binding.

The interplay of these functional groups results in a molecule that is efficiently activated in virus-infected cells and subsequently acts as a potent inhibitor of viral DNA synthesis, with limited impact on uninfected host cells.

V. Mechanisms of Resistance Developed in Preclinical Research Models

Viral Enzyme Mutations Conferring Resistance to BVDC

The primary mechanism of viral resistance to BVDC and similar nucleoside analogues involves the selection of mutations in viral genes that encode key enzymes responsible for the drug's activation and action. wikipedia.org These random mutations accumulate during viral replication under the selective pressure of antiviral treatment, allowing resistant strains to emerge and proliferate. wikipedia.org

The ultimate target of BVDC, after its conversion to the active triphosphate form, is the viral DNA polymerase. This enzyme is responsible for synthesizing new viral DNA. nih.gov Alterations in the gene encoding the viral DNA polymerase (e.g., UL30 in HSV, UL54 in HCMV) can confer resistance by reducing the enzyme's ability to incorporate the BVDC-triphosphate into the elongating DNA chain. nih.govmicropathology.com

Research findings indicate that specific amino acid substitutions, even in regions not previously recognized as highly conserved, can lead to drug resistance. nih.gov These mutations may decrease the affinity of the polymerase for the antiviral triphosphate analogue while preserving its ability to bind and incorporate the natural deoxynucleotide triphosphates, thus allowing viral replication to proceed in the presence of the drug. In some clinical isolates, resistance is the result of a synergistic effect between mutations in both the DNA polymerase and the viral kinase. nih.gov

The most common mechanism of resistance to nucleoside analogues that require activation, including BVDC, is associated with mutations in the viral-encoded thymidine (B127349) kinase (TK) gene (e.g., UL23 in HSV). micropathology.com BVDC, like ACV and BVDU, must be phosphorylated to become active, and the initial, critical phosphorylation step is performed by the viral TK. micropathology.com Cellular kinases then complete the conversion to the triphosphate form.

Resistance arises through several types of mutations in the TK gene:

TK-Deficient (or TK-Null) Mutants : These viruses have mutations, often frameshift mutations caused by insertions or deletions, that result in a truncated, non-functional TK protein. micropathology.comnih.gov Without the initial phosphorylation, the drug is never activated, leading to high-level resistance.

TK-Low-Producer Mutants : These strains have mutations that significantly reduce the expression levels or activity of the TK enzyme, resulting in insufficient activation of the prodrug. micropathology.com

TK-Altered Mutants : These viruses possess a TK enzyme with altered substrate specificity. micropathology.com The mutated enzyme can still phosphorylate the natural substrate (thymidine) but has a greatly reduced affinity for the nucleoside analogue (like BVDC), preventing its activation. micropathology.com

Mutations conferring resistance have been identified throughout the TK gene, including in conserved areas like the ATP-binding site and the nucleoside-binding site, as well as in non-conserved regions. nih.gov

Table 1: Examples of Herpesvirus Thymidine Kinase (TK) Mutations Conferring Resistance to Nucleoside Analogues

Alterations in Viral Polymerase Genes

Host Cell Factors Mediating Reduced Susceptibility

While viral mutations are the primary drivers of resistance, host cell factors can also play a role in modulating the efficacy of nucleoside analogues. Successful viral replication is dependent on a complex interplay with numerous host cell proteins and pathways. uzleuven.be In preclinical cancer research models, resistance to nucleoside analogues has been linked to changes in host cell enzymes. For instance, studies in leukemic cell lines demonstrated that acquired resistance to nucleoside analogues like cladribine (B1669150) and cytosine arabinoside was associated with reduced levels of host deoxycytidine kinase (dCK) and increased levels of 5'-nucleotidases. theswissbay.ch

Deoxycytidine kinase is a key host enzyme in the salvage pathway that can phosphorylate various deoxyribonucleosides and their analogues. A reduction in its activity could impair the necessary phosphorylation steps that follow the initial viral TK-mediated activation, thus reducing the concentration of the active triphosphate drug. Conversely, 5'-nucleotidases are catabolic enzymes that dephosphorylate nucleotides. theswissbay.ch An elevation in their activity could lead to more rapid inactivation of the monophosphate form of the drug, preventing its conversion to the active triphosphate metabolite. theswissbay.ch Therefore, an altered balance between host cell activating kinases and inactivating enzymes could contribute to a phenotype of reduced drug susceptibility.

Biochemical Pathways of Drug Inactivation and Evasion Strategies by Pathogens

Beyond developing mutations at the drug's direct points of interaction, pathogens can employ broader strategies of evasion and are subject to biochemical inactivation pathways that can limit a drug's efficacy.

Biochemical inactivation involves the metabolic breakdown of the drug into inactive forms. For the related compound brivudine (B1684500), the primary metabolite is bromovinyluracil (BVU). This conversion is an example of a catabolic pathway that can reduce the available pool of the parent drug. While specific pathways for BVDC are not as extensively documented, it is plausible that cellular or microbial enzymes, such as pyrimidine (B1678525) nucleoside phosphorylase, could cleave the glycosidic bond, separating the bromovinylcytosine base from the deoxyribose sugar, thereby inactivating the compound.

The primary evasion strategy for a pathogen under drug pressure is the evolution of resistance through random genetic mutation. wikipedia.org The high replication rate of viruses generates a diverse population of variants (quasispecies). wikipedia.org When a drug is introduced, it acts as a selective pressure, eliminating susceptible strains and allowing pre-existing or newly-arising resistant mutants to become the dominant population. This Darwinian selection of mutations in target enzymes like TK and DNA polymerase is the ultimate evasion tactic, allowing the virus to replicate despite the presence of the antiviral agent.

Vi. Preclinical Research Methodologies and Model Systems

Biochemical Assays for Enzymatic Activity and Molecular Interactions

Biochemical assays are fundamental to elucidating the precise mechanism of action of Bromovinyldeoxycytidine. These cell-free assays measure the compound's interaction with specific viral and host enzymes. The selectivity of this compound hinges on its preferential phosphorylation by virus-encoded thymidine (B127349) kinase (TK) over host cellular TKs. nih.govnih.gov

Assays are designed to quantify the phosphorylation of this compound into its monophosphate form by purified viral TK (e.g., from HSV-1) and, for comparison, by human cytosolic thymidine kinase (TK1) and mitochondrial thymidine kinase (TK2). nih.govkuleuven.benih.gov The subsequent phosphorylation to the active triphosphate form is carried out by host cell kinases. This active triphosphate metabolite then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to the termination of viral DNA chain elongation. expasy.org Enzyme kinetic studies determine parameters like the Michaelis constant (Km) and inhibition constant (Ki), which provide a quantitative measure of the compound's substrate suitability and inhibitory potency for these key enzymes. d-nb.infoebi.ac.uk

Table 2: Example of Enzymatic Selectivity Profile for this compound

| Enzyme | Source | Kinetic Parameter | Value | Interpretation |

|---|---|---|---|---|

| Thymidine Kinase | HSV-1 | Kₘ | Low | High affinity for viral enzyme |

| Thymidine Kinase 1 (TK1) | Human (Cytosolic) | Kₘ | High | Low affinity for host enzyme |

| Thymidine Kinase 2 (TK2) | Human (Mitochondrial) | Kₘ | Very High | Very low affinity for host enzyme |

| DNA Polymerase | HSV-1 | Kᵢ | Low | Potent inhibition of viral replication |

| DNA Polymerase α | Human | Kᵢ | High | Weak inhibition of host DNA synthesis |

Note: The values in this table are illustrative, representing the expected selectivity mechanism for this class of antiviral compounds.

Molecular Biology Techniques for Target Characterization and Gene Expression Analysis

Molecular biology techniques are employed to investigate how this compound affects viral and host cell gene expression, providing deeper insight into its functional impact. Techniques such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and microarray or RNA-seq analysis are used to measure changes in gene transcription in infected cells following treatment. bmbreports.orgfrontiersin.org

Researchers can analyze the expression levels of different classes of viral genes (e.g., immediate-early, early, and late genes of HSV-1) to pinpoint the stage of the viral replication cycle that is inhibited. frontiersin.org Furthermore, these methods can reveal the compound's impact on the host cell's innate immune response, for example, by measuring the expression of interferon-stimulated genes. frontiersin.org Reporter gene assays, where a reporter like luciferase or beta-lactamase is placed under the control of a specific viral or cellular promoter, can also be used to screen for effects on specific signaling pathways. thermofisher.com

Development and Characterization of Resistant Viral Strains in Laboratory Settings

A critical component of preclinical evaluation is understanding the potential for the development of viral resistance. mdpi.com Resistance to this compound can be induced in vitro by serially passaging the virus (e.g., HSV-1) in cell culture in the presence of gradually increasing concentrations of the compound. nih.gov This selection pressure favors the emergence of mutant viruses that can replicate despite the presence of the drug. frontiersin.org

Once resistant viral strains are isolated, they are characterized both phenotypically and genotypically. Phenotypic characterization involves re-evaluating the IC₅₀ of this compound against the resistant strain to quantify the fold-increase in resistance compared to the wild-type virus. Genotypic characterization involves sequencing the viral genes that are the known targets for resistance mutations. For nucleoside analogs like this compound, these are typically the viral thymidine kinase (TK) and DNA polymerase genes. nih.govuniklinikum-jena.de Identifying the specific amino acid substitutions in these proteins helps to confirm the mechanism of resistance and provides valuable information for predicting potential cross-resistance with other antiviral drugs. frontiersin.orgmdpi.com

Table 3: Common Resistance Mutations for Nucleoside Analogs in HSV-1

| Gene Target | Type of Mutation | Consequence |

|---|---|---|

| Thymidine Kinase (TK) | TK-negative (TKᴺ) | Absence of TK activity, no phosphorylation of the drug. |

| Thymidine Kinase (TK) | TK-partial (TKᴾ) | Reduced levels of TK activity, inefficient drug phosphorylation. |

| Thymidine Kinase (TK) | TK-altered (TKᴬ) | Altered substrate specificity; phosphorylates thymidine but not the drug. |

| DNA Polymerase | Point mutations | Reduced binding affinity of the phosphorylated drug to the polymerase. |

Source: Adapted from studies on acyclovir (B1169) resistance, which shares a similar mechanism of action and resistance profile. nih.govuniklinikum-jena.de

Advanced Spectroscopic and Chromatographic Methods for Metabolite Analysis in Cells

To confirm that this compound's mechanism of action inside the cell proceeds as predicted by biochemical assays, advanced analytical techniques are used to study its intracellular metabolism. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. nih.govchromatographyonline.com

This method allows for the separation, identification, and quantification of this compound and its phosphorylated metabolites (mono-, di-, and triphosphate forms) from cell extracts. lcms.czunl.edu By treating virus-infected cells with the compound and analyzing the intracellular contents over time, researchers can confirm that it is converted to its active triphosphate form, which is the ultimate inhibitor of the viral DNA polymerase. nih.gov These metabolomic approaches are essential for verifying the complete pathway of drug activation within the complex environment of the cell and ensuring that the necessary active metabolites are formed to exert an antiviral effect. nih.govunil.chnih.gov

Comparative Methodologies for Evaluating Nucleoside Analogue Function

The preclinical evaluation of nucleoside analogues like (E)-5-(2-bromovinyl)-2'-deoxycytidine (this compound) relies on a variety of established methodologies to determine their efficacy and selectivity in comparison to other antiviral or anticancer agents. These comparative studies are crucial for identifying the most promising candidates for further development. The primary methodologies employed involve in vitro assays and, subsequently, in vivo animal models to assess the compound's activity in a biological system.

In Vitro Comparative Assays:

The cornerstone of comparative evaluation for nucleoside analogues is a battery of in vitro assays that measure their ability to inhibit viral replication or cell proliferation. These assays provide quantitative data, such as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which are critical for ranking the potency of different compounds.

A widely used method is the plaque reduction assay . In this technique, a monolayer of cultured cells susceptible to a specific virus is infected. The virus creates localized areas of cell death or "plaques." The test compounds, including this compound and other nucleoside analogues like acyclovir, are added at varying concentrations. The reduction in the number or size of plaques compared to an untreated control allows for the determination of the antiviral activity of the compounds. nih.gov This method provides a clear visual and quantifiable measure of a drug's ability to inhibit the cytopathic effect of a virus.

Another common in vitro method is the yield reduction assay , which quantifies the amount of infectious virus produced in the presence of the antiviral agent. This provides a direct measure of the inhibition of viral replication. nih.gov

For assessing the potential of nucleoside analogues against cancer cells, cell proliferation assays are employed. These assays measure the ability of a compound to inhibit the growth of cancer cell lines.

The selectivity of a nucleoside analogue is a critical parameter and is often expressed as the selectivity index (SI) . This is the ratio of the cytotoxic concentration (CC₅₀) to the effective antiviral concentration (EC₅₀). A higher SI indicates a more favorable profile, as it suggests the compound is more toxic to the virus than to the host cells.

In Vivo Comparative Models:

For antiviral testing, animal models are infected with a specific virus, such as herpes simplex virus (HSV) or varicella-zoster virus (VZV), and then treated with the test compounds. The effectiveness of the treatment is assessed by monitoring various parameters, including reduction in viral load, amelioration of clinical signs of disease, and survival rates. For instance, studies have compared the efficacy of different nucleoside analogues in murine models of viral infections.

Detailed Research Findings:

Preclinical investigations have positioned this compound as a potent antiviral agent, particularly against herpesviruses. Comparative studies have demonstrated its activity relative to other well-established nucleoside analogues.

One study on the synthesis and antiviral properties of this compound-related compounds found that this compound proved to be almost as active as (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine, BVDU) against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov Brivudine (B1684500) itself is known to be a highly potent and selective inhibitor of these viruses. nih.gov

In a comparative evaluation of various 5-substituted 2'-deoxypyrimidine nucleosides against HSV-1, the order of decreasing activity was established, providing a relative ranking of their potency. nih.gov While this particular study did not include this compound directly, it highlights the methodology of ranking analogues based on their in vitro efficacy. Another study provided a decreasing order of selectivity against VZV for a range of antiviral compounds, which included a carbocyclic analogue of this compound (CVDC), placing it in a favorable position relative to Acyclovir (ACV). researchgate.net

Furthermore, a study evaluating the mutagenic potential of several anti-herpes agents listed this compound as a compound under preclinical investigation alongside established drugs like acyclovir. capes.gov.br

The following table summarizes the comparative antiviral activity of this compound and related nucleoside analogues based on available preclinical data. The data is presented to illustrate the relative potency observed in these studies.

| Compound | Target Virus(es) | Comparative Activity/Potency | Reference |

| This compound | HSV-1, VZV | Reported to be "almost as active as" Brivudine (BVDU). | nih.gov |

| Brivudine (BVDU) | HSV-1, VZV | Highly potent and selective inhibitor. | nih.gov |

| Carbocyclic this compound (CVDC) | VZV | Showed greater selectivity against VZV than Acyclovir (ACV). The order of decreasing selectivity was found to be: BVaraU > BVDU > CVDU ≈ CVDC > ... > ACV. | researchgate.net |

| Acyclovir (ACV) | HSV-1, HSV-2, VZV | A standard reference compound in many comparative antiviral studies. | researchgate.net |

Table 1: Comparative Preclinical Antiviral Activity of this compound and Related Nucleoside Analogues

These comparative methodologies are essential for delineating the specific advantages of a new nucleoside analogue like this compound over existing therapies, thereby guiding its path through the drug development pipeline.

Vii. Comparative Academic Research with Other Nucleoside Analogues

Comparative Analysis of Antiviral Spectrum across Various Viral Targets in Research Models

The antiviral spectrum of a nucleoside analogue is determined by its ability to be recognized and utilized by viral-specific enzymes, primarily viral DNA polymerases. tandfonline.com Bromovinyldeoxycytidine, like its close analogue brivudine (B1684500) (BVDU), demonstrates a potent and selective activity against certain herpesviruses. Research indicates that BVDC and BVDU are particularly effective against varicella-zoster virus (VZV) and herpes simplex virus type 1 (HSV-1). mdpi.com Their activity against other viruses, such as cytomegalovirus (CMV) or Epstein-Barr virus (EBV), is significantly lower. wikipedia.org This narrow spectrum is a key differentiator from broad-spectrum antivirals like ribavirin, which targets cellular enzymes involved in nucleotide biosynthesis and thus affects a wider range of both RNA and DNA viruses. tandfonline.commdpi.com

In contrast, acyclovir (B1169), a widely used anti-herpesvirus drug, also has a focused spectrum of activity, primarily against HSV-1, HSV-2, and VZV. wikipedia.orgnih.gov However, studies have shown that BVDU, and by extension BVDC, can be significantly more potent against VZV than acyclovir. nih.govtandfonline.com The antiviral activity of these compounds is highly dependent on the specific viral target, as illustrated in the following table.

| Compound | Primary Viral Targets | Relative Potency (VZV) |

| This compound (BVDC) | VZV, HSV-1 | High |

| Brivudine (BVDU) | VZV, HSV-1 | Very High |

| Acyclovir | HSV-1, HSV-2, VZV | Moderate |

| Ganciclovir | CMV, HSV | High (CMV) |

| Ribavirin | Broad-spectrum (RNA/DNA viruses) | Varies by virus |

This table provides a generalized comparison based on available research. Relative potency can vary depending on the specific viral strain and the cell system used in vitro.

Differential Mechanisms of Action and Metabolism Compared to Related Nucleoside Analogues (e.g., BVDU, Acyclovir)

The mechanism of action for most anti-herpesvirus nucleoside analogues involves a critical first step of phosphorylation by a virus-encoded thymidine (B127349) kinase (TK). tandfonline.com This is a key element of their selectivity.

This compound (BVDC) and Brivudine (BVDU): Both BVDC and BVDU are thymidine analogues. mdpi.comnih.gov Their antiviral activity is initiated by preferential phosphorylation by the viral TK. tandfonline.com This initial step is much more efficient with the viral enzyme than with the host cell's TK, leading to an accumulation of the monophosphate form in infected cells. nih.gov Cellular enzymes then further phosphorylate the monophosphate to its active triphosphate form. patsnap.com This triphosphate analogue then acts as a potent inhibitor of the viral DNA polymerase. nih.govpatsnap.com It can be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication. patsnap.com

Acyclovir: Acyclovir, a guanosine (B1672433) analogue, follows a similar activation pathway. mdpi.com It is selectively converted to acyclovir monophosphate by viral TK. wikipedia.orgnih.gov Host cell kinases then convert the monophosphate to acyclovir triphosphate (ACV-TP). wikipedia.orgnih.gov ACV-TP acts as a competitive inhibitor of the viral DNA polymerase. mdpi.comnih.gov Upon incorporation into the viral DNA, it causes chain termination because it lacks the 3'-hydroxyl group necessary for further elongation. wikipedia.org

Key Differences in Metabolism and Action: A primary distinction lies in the efficiency of phosphorylation and the affinity of the triphosphate form for the viral DNA polymerase. Research suggests that BVDU has a stronger antiviral effect against VZV compared to acyclovir, which can be attributed to more efficient phosphorylation by VZV TK and/or a higher affinity of its triphosphate for the VZV DNA polymerase. nih.govtandfonline.com While both BVDU and acyclovir triphosphate can act as suicide inactivators of the herpes simplex virus DNA polymerase, the kinetics and efficiency of this inactivation can differ. mdpi.com

| Feature | This compound (BVDC) / Brivudine (BVDU) | Acyclovir |

| Nucleoside Type | Thymidine Analogue | Guanosine Analogue |

| Initial Phosphorylation | Viral Thymidine Kinase (TK) | Viral Thymidine Kinase (TK) |

| Active Form | Triphosphate | Triphosphate |

| Primary MoA | Inhibition of viral DNA polymerase, DNA chain termination | Inhibition of viral DNA polymerase, DNA chain termination |

| Potency vs. VZV | High to Very High | Moderate |

Distinct Selectivity Profiles in In Vitro and Ex Vivo Systems

The selectivity of a nucleoside analogue is a measure of its ability to inhibit viral replication at concentrations that are not toxic to the host cell. This is often expressed as a selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50).

The high selectivity of BVDC and its related compounds for herpesvirus-infected cells stems directly from their mechanism of action. nih.gov The initial and requisite phosphorylation step is catalyzed by a viral-specific enzyme, the thymidine kinase. tandfonline.com Uninfected cells lack an enzyme that can efficiently phosphorylate these compounds, meaning the active, toxic form of the drug is not generated in significant amounts in healthy cells. nih.gov This leads to a high therapeutic window.

In contrast, nucleoside analogues that are phosphorylated by host cell kinases tend to have lower selectivity and higher cellular toxicity. Acyclovir also demonstrates a high degree of selectivity due to its reliance on viral TK for activation. nih.gov Comparative in vitro studies have consistently shown that compounds like BVDU possess a very high selectivity index against VZV and HSV-1. The selectivity of BVDC is expected to be similar to BVDU, given their structural and mechanistic similarities.

| Compound | Target Virus | Typical EC50 (µM) | Typical CC50 (µM) | Selectivity Index (CC50/EC50) |

| Brivudine (BVDU) | VZV | ~0.001 | >100 | >100,000 |

| Acyclovir | HSV-1 | ~0.1 | >100 | >1,000 |

| Ganciclovir | CMV | ~0.5 | ~50 | ~100 |

Values are approximate and can vary significantly based on the cell line and viral strain used in the assay.

Synergy and Antagonism Studies in Combination Research Paradigms

In antiviral research, combining drugs is a common strategy to enhance efficacy, broaden the spectrum of activity, or reduce the emergence of drug-resistant viral strains. elifesciences.orgnih.gov The interaction between two drugs can be synergistic (the combined effect is greater than the sum of their individual effects), additive (the combined effect is equal to the sum of their individual effects), or antagonistic (the combined effect is less than the sum of their individual effects). nih.govmdpi.com

Research into the combination of nucleoside analogues has yielded mixed results. For instance, in vitro studies have explored the combination of acyclovir with other agents. Ketoconazole has been shown to have a synergistic antiviral activity against HSV-1 and HSV-2 when combined with acyclovir in vitro, although this has not been firmly established clinically. wikipedia.org

Studies investigating the combination of BVDU with other antiviral agents are less common in publicly available literature. However, the potential for antagonism exists. A well-documented and clinically significant interaction occurs between brivudine and 5-fluorouracil (B62378) (5-FU), a chemotherapeutic agent. Brivudine, or more specifically its primary metabolite bromovinyluracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for the degradation of 5-FU. This inhibition leads to a massive and potentially fatal accumulation of 5-FU. While this is a drug-drug interaction rather than a direct antiviral synergy/antagonism study, it highlights the critical importance of understanding the metabolic pathways of these analogues.

Given the shared metabolic pathways and mechanisms of action among nucleoside analogues, there is a theoretical basis for both synergy and antagonism when combining them. For example, two different nucleoside analogues competing for the same activation enzyme (viral TK) or the same target enzyme (viral DNA polymerase) could potentially exhibit antagonistic effects. Conversely, if the compounds act on different targets or at different stages of the viral replication cycle, a synergistic effect might be observed. Further research is required to systematically evaluate the synergistic and antagonistic potential of this compound in combination with other antiviral agents.

Viii. Future Directions and Emerging Research Perspectives

Rational Design and Synthesis of Next-Generation BVDC Analogues with Enhanced Specificity

The principle of rational drug design, which relies on the understanding of a biological target's structure and mechanism, is pivotal for developing next-generation BVDC analogues. The primary goal is to create molecules with heightened specificity for viral enzymes, thereby increasing efficacy and minimizing potential interactions with host cell machinery.

Future strategies in the rational design of BVDC analogues will likely focus on several key areas:

Modification of the Sugar Moiety: Alterations to the deoxyribose ring can influence the analogue's conformational flexibility and its interaction with the active site of viral DNA polymerase. Introducing different substituents or modifying the ring structure could enhance binding affinity and selectivity.

Bioisosteric Replacement of the Bromovinyl Group: The (E)-5-(2-bromovinyl) substituent is crucial for BVDC's activity. Researchers may explore replacing this group with other bioisosteres that can mimic its electronic and steric properties while potentially offering improved metabolic stability or different interaction profiles with the target enzyme.

Prodrug and Antibody-Drug Conjugate (ADC) Approaches: To improve targeted delivery, future research may involve designing prodrugs of BVDC that are activated specifically within infected cells. Furthermore, the concept of ADCs, which link a potent cytotoxic agent to a monoclonal antibody that targets a specific cell surface antigen, could be adapted. researchgate.netnih.gov An antibody targeting a viral protein expressed on the surface of infected cells could be conjugated to a BVDC analogue, ensuring its delivery directly to the site of infection. researchgate.net

A critical aspect of designing next-generation analogues is overcoming viral resistance mechanisms. For some viruses, proofreading enzymes like the 3'-5' exoribonuclease can excise incorporated nucleotide analogues, diminishing their antiviral effect. nih.gov Rational design can be employed to create BVDC derivatives that are resistant to this excision, thereby maintaining their antiviral activity. nih.gov

Table 1: Strategies for Rational Design of BVDC Analogues

| Design Strategy | Rationale | Potential Outcome |

|---|---|---|

| Sugar Moiety Modification | Influence conformational flexibility and binding to viral DNA polymerase. | Enhanced binding affinity and selectivity. |

| Bioisosteric Replacement | Mimic the bromovinyl group's properties with potentially improved metabolic stability. | Improved pharmacokinetic profile and target interaction. |

| Prodrug Formulation | Achieve targeted activation of the drug within infected cells. | Increased therapeutic index and reduced systemic exposure. |

| Antibody-Drug Conjugation | Direct delivery of the analogue to infected cells via targeted antibodies. researchgate.net | Maximized local concentration and minimized off-target effects. researchgate.net |

| Evasion of Proofreading | Design analogues that are not recognized or excised by viral proofreading enzymes. nih.gov | Overcoming a key viral resistance mechanism. nih.gov |

Exploration of Novel Molecular Targets for BVDC and its Derivatives Beyond Established Paradigms

While the primary target of BVDC is viral DNA polymerase, the exploration of novel molecular targets for its derivatives could open up new therapeutic applications. The vast landscape of cellular and viral proteins presents numerous opportunities for repurposed or newly designed compounds.

Emerging areas of investigation for novel targets include:

Viral Helicase-Primase Complex: This complex is essential for unwinding viral DNA and synthesizing RNA primers for DNA replication. Developing BVDC analogues that inhibit this complex would provide a complementary mechanism of action to DNA polymerase inhibition.

Epigenetic Modifiers: In the context of viral infections that involve latency or cellular transformation, targeting epigenetic "reader" proteins like bromodomains could be a novel strategy. nih.gov Although not a direct target for a nucleoside analogue like BVDC, derivatives could be designed as part of a larger molecule intended to interfere with these protein-protein interactions that are crucial for the expression of viral or oncogenic genes. nih.gov

Host Cell Kinases: Certain host cell kinases are co-opted by viruses to facilitate their replication. Identifying and targeting these kinases with specific BVDC derivatives could disrupt the viral life cycle without directly targeting a viral protein, a strategy that may be less prone to the development of viral resistance.

The search for novel targets often involves high-throughput screening of compound libraries against a panel of viral and cellular proteins. Hits from these screens can then be optimized through medicinal chemistry to yield potent and selective inhibitors.

Table 2: Potential Novel Molecular Targets for BVDC Derivatives

| Target Class | Specific Example | Rationale for Targeting |

|---|---|---|

| Viral Enzymes (Non-Polymerase) | Helicase-Primase Complex | Inhibition of viral DNA unwinding and replication initiation. |

| Epigenetic Regulators | Bromodomain-containing proteins nih.gov | Modulation of gene expression involved in viral latency or oncogenesis. nih.gov |

| Host Cell Factors | Cellular Nucleoside Kinases | Exploiting host pathways required for viral replication. |

| Viral Regulatory Proteins | Proteins involved in viral assembly | Disruption of the formation of new, infectious virions. |

Development and Application of Advanced In Vitro and Ex Vivo Modeling Systems

To better predict the in vivo efficacy and potential host interactions of BVDC and its analogues, researchers are moving beyond traditional two-dimensional (2D) cell cultures. uu.nl Advanced in vitro and ex vivo models that more accurately recapitulate the complexity of human tissues are becoming indispensable tools. uu.nlnih.govmdpi.com

These advanced models include:

Three-Dimensional (3D) Organoids: These are self-organizing 3D structures grown from stem cells that mimic the architecture and function of an organ in vitro. mdpi.com Virus-infected organoids can provide a more realistic environment to study the antiviral activity of BVDC and its effects on host tissue.

Organs-on-a-Chip (OOCs): These microfluidic devices contain living cells in continuously perfused microchambers, simulating the physiological environment of tissues and organs. mdpi.combmrat.org OOCs can be used to model viral infection in specific organs and to assess the pharmacokinetics and pharmacodynamics of BVDC derivatives in a human-relevant system. bmrat.org

Ex Vivo Tissue Cultures: The use of fresh human tissue explants provides a model that preserves the native cellular composition and architecture. nih.gov These models are valuable for studying viral pathogenesis and the response to antiviral agents in a setting that is very close to the in vivo situation. nih.gov

These advanced models offer significant advantages in scalability, cost-effectiveness, and reproducibility compared to in vivo studies, while providing deeper insights than traditional 2D cultures. mdpi.com They allow for the investigation of cell-cell and cell-matrix interactions, as well as the influence of nutrient and waste gradients, all of which can impact drug efficacy. uu.nl

Role of BVDC as a Research Probe in Chemical Biology and Cellular Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems. nih.govicr.ac.uk Due to its well-defined mechanism of action, BVDC and its derivatives can serve as valuable research probes to investigate the intricacies of viral replication and host-pathogen interactions. mdpi.com

Applications of BVDC as a chemical probe include:

Studying DNA Replication Fidelity: By observing how BVDC is incorporated and handled by viral and cellular DNA polymerases, researchers can gain insights into the mechanisms that ensure the fidelity of DNA replication.

Elucidating Viral Resistance Mechanisms: BVDC-resistant viral strains can be generated and analyzed to identify the specific mutations in the viral polymerase or other proteins that confer resistance. This information is crucial for anticipating and overcoming clinical resistance.

Mapping Cellular Pathways: The cellular response to BVDC-induced inhibition of viral replication can be studied using 'omic' technologies (genomics, proteomics, metabolomics). nih.gov This can help to elucidate the cellular signaling pathways that are activated or inhibited during viral infection and antiviral therapy. nih.govnih.govbiorxiv.org For instance, researchers can investigate how the inhibition of viral DNA synthesis by BVDC affects pathways like the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway or the mitogen-activated protein kinase (MAPK) pathway, which are often involved in the cellular response to viral infection. nih.govnih.gov

The use of BVDC as a chemical probe, often in conjunction with genetic techniques like CRISPR, can provide a powerful approach to dissect complex biological processes and identify new targets for therapeutic intervention. nih.gov

Q & A

Q. What frameworks ensure rigorous analysis of contradictory efficacy data in published literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.